2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16164567
Molecular Formula: C23H20ClN5O2S
Molecular Weight: 466.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClN5O2S |
|---|---|
| Molecular Weight | 466.0 g/mol |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H20ClN5O2S/c1-15-3-8-20(31-2)19(13-15)26-21(30)14-32-23-28-27-22(16-9-11-25-12-10-16)29(23)18-6-4-17(24)5-7-18/h3-13H,14H2,1-2H3,(H,26,30) |
| Standard InChI Key | SMHVVBRUAPCGFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Introduction
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a sulfur-containing derivative of triazole with potential pharmacological applications. This article provides an in-depth analysis of its structure, synthesis, and potential biological activities.
Synthesis
The synthesis of this compound typically involves:
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Preparation of the triazole core, often through cyclization reactions using hydrazine derivatives.
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Thioether formation, where the triazole is linked to the acetamide backbone via a sulfur atom.
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Substitution reactions to introduce the methoxy-methylphenyl group into the acetamide moiety.
These steps are carried out under controlled conditions to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are used for structural confirmation.
Potential Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:
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Antimicrobial Activity
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Triazole derivatives are well-known for their antifungal and antibacterial properties.
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The presence of a chlorophenyl group enhances efficacy against resistant strains.
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Anti-inflammatory Potential
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The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.
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Anticancer Properties
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Triazole-thioether derivatives have shown apoptosis-inducing activity in cancer cells due to their ability to interfere with cellular signaling pathways.
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Enzyme Inhibition
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The pyridinyl group can form strong interactions with active sites of enzymes, making this compound a candidate for enzyme-targeted therapies.
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Applications in Drug Discovery
This compound's structure suggests it could be a lead molecule for:
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Developing antifungal agents targeting ergosterol biosynthesis.
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Designing anti-inflammatory drugs by optimizing its binding affinity to LOX/COX enzymes.
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Exploring anticancer therapies, particularly for drug-resistant tumors.
Limitations and Future Research
While promising, further studies are required to:
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Evaluate its pharmacokinetics and pharmacodynamics.
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Assess toxicity profiles in preclinical models.
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Optimize its structure for enhanced bioavailability and target specificity.
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